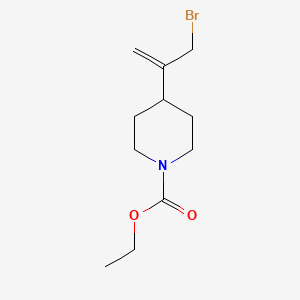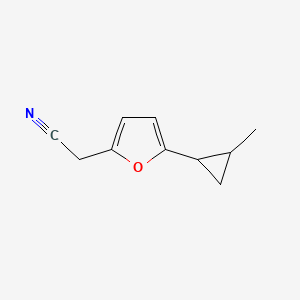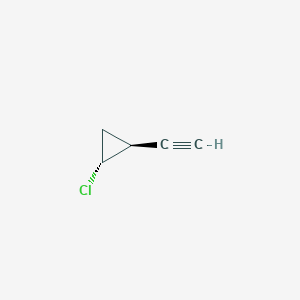
Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a bromo-substituted propenyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of amino alcohols or amines with diols under acidic or basic conditions.
Introduction of the Bromo-Propenyl Group: The bromo-propenyl group can be introduced via a halogenation reaction, where a propenyl group is brominated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted piperidines, alcohols, ketones, and various heterocyclic compounds .
科学研究应用
Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromo-propenyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
Ethyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the bromo-propenyl group.
Icaridin: A piperidine derivative used as an insect repellent.
Piperidinecarboxylic acids: A class of compounds with similar piperidine rings but different substituents.
Uniqueness
Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate is unique due to the presence of the bromo-propenyl group, which imparts distinct reactivity and biological activity compared to other piperidine derivatives .
属性
分子式 |
C11H18BrNO2 |
|---|---|
分子量 |
276.17 g/mol |
IUPAC 名称 |
ethyl 4-(3-bromoprop-1-en-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H18BrNO2/c1-3-15-11(14)13-6-4-10(5-7-13)9(2)8-12/h10H,2-8H2,1H3 |
InChI 键 |
MQHZXLTZMIDVSZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCC(CC1)C(=C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B13582665.png)

![{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13582682.png)


![4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13582705.png)
![1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride](/img/structure/B13582706.png)
![Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13582709.png)


